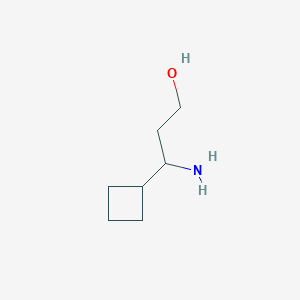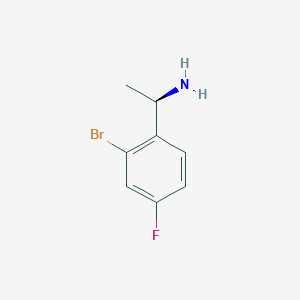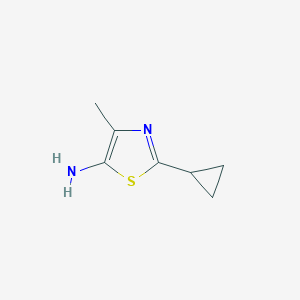![molecular formula C24H28N2O3 B12962122 Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12962122.png)
Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3H-indole-3,4’-piperidine]-1’-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique three-dimensional architecture, which includes an indole and piperidine ring system fused together. The presence of the spiro center imparts significant rigidity and three-dimensionality to the molecule, making it an interesting target for synthetic and medicinal chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indole-3,4’-piperidine] derivatives can be achieved through various methods. One notable approach involves the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides . This method allows for the formation of the spiro scaffold in a racemic and diastereoselective manner. The reaction conditions typically involve the use of silver(I) catalysts and triphenylphosphine (PPh3) under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction volumes, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3H-indole-3,4’-piperidine] derivatives can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Spiro[3H-indole-3,4’-piperidine] derivatives have found applications in various fields of scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as building blocks for pharmaceuticals.
Wirkmechanismus
The mechanism of action of spiro[3H-indole-3,4’-piperidine] derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows these compounds to fit into unique binding pockets, modulating the activity of the target proteins. For example, some derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety instead of an indole.
Spiro[indoline-2,3’-hydropyridazine]: Another spirocyclic compound with a different ring system.
Uniqueness
Spiro[3H-indole-3,4’-piperidine] derivatives are unique due to their specific ring fusion and the presence of both indole and piperidine moieties. This combination imparts distinct chemical and biological properties, making them valuable in drug discovery and development.
Eigenschaften
Molekularformel |
C24H28N2O3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
tert-butyl 1-benzyl-2-oxospiro[indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)29-22(28)25-15-13-24(14-16-25)19-11-7-8-12-20(19)26(21(24)27)17-18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3 |
InChI-Schlüssel |
WBIOGVMKXMQGQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





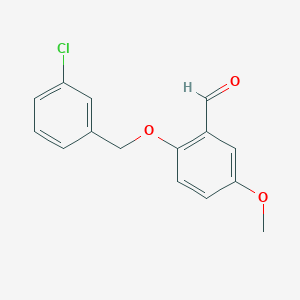

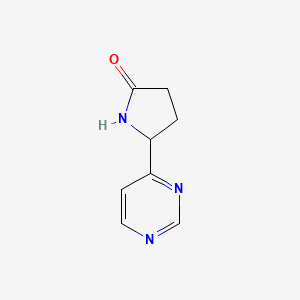
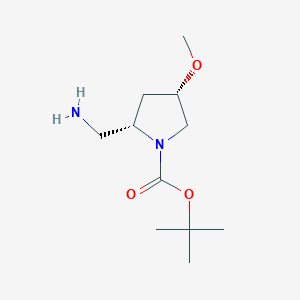

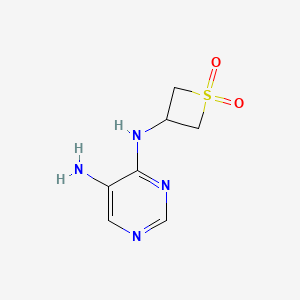
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
